2-isocyanatoacetic acid
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Overview
Description
2-isocyanatoacetic acid is an organic compound characterized by the presence of both carboxymethyl and isocyanate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-isocyanatoacetic acid can be synthesized through several methods. One common approach involves the reaction of an amine with phosgene (COCl₂), resulting in the formation of the isocyanate group. Another method includes the non-phosgene approach, which involves the formation of carbamate through the reaction of nitro-amino compounds with carbon monoxide, dimethyl carbonate, and urea, followed by the thermal decomposition of carbamate to yield isocyanate .
Industrial Production Methods: The industrial production of isocyanates, including carboxymethylisocyanate, predominantly relies on the phosgene process. due to the toxicity of phosgene, alternative non-phosgene methods are being explored. These methods include reduction carbonylation, oxidation carbonylation, and the use of dimethyl carbonate and urea .
Chemical Reactions Analysis
Types of Reactions: 2-isocyanatoacetic acid undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form carbamic acid, which decomposes into carbon dioxide and an amine.
Alcoholysis: Reacts with alcohols to form carbamates (urethanes).
Aminolysis: Reacts with primary and secondary amines to form substituted ureas.
Common Reagents and Conditions:
Water: Catalyzed by tertiary amines for hydrolysis.
Alcohols: Catalyzed by tertiary amines or metal salts for alcoholysis.
Major Products:
Carbamic Acid: From hydrolysis, which further decomposes to carbon dioxide and an amine.
Carbamates (Urethanes): From alcoholysis.
Substituted Ureas: From aminolysis.
Scientific Research Applications
2-isocyanatoacetic acid has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of carboxymethylisocyanate involves its reactivity with nucleophiles. The isocyanate group reacts with nucleophilic sites on molecules, leading to the formation of carbamates, ureas, and other derivatives. This reactivity is harnessed in various applications, including the modification of biomolecules and the synthesis of polymers .
Comparison with Similar Compounds
- Methyl Isocyanate
- Phenyl Isocyanate
- Toluene Diisocyanate
- Hexamethylene Diisocyanate
Properties
CAS No. |
65461-92-9 |
---|---|
Molecular Formula |
C3H3NO3 |
Molecular Weight |
101.06 g/mol |
IUPAC Name |
2-isocyanatoacetic acid |
InChI |
InChI=1S/C3H3NO3/c5-2-4-1-3(6)7/h1H2,(H,6,7) |
InChI Key |
YSTZOIZIUXECPH-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)N=C=O |
Origin of Product |
United States |
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